molecular formula C22H26N4O3 B2999824 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1396794-87-8

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2999824
CAS No.: 1396794-87-8
M. Wt: 394.475
InChI Key: LHDQYVRIKLEYBU-UHFFFAOYSA-N
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Description

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: the 1,2,4-oxadiazole ring and the 5-oxopyrrolidine-3-carboxamide scaffold. The 1,2,4-oxadiazole moiety is a well-known heterocycle in drug design due to its metabolic stability and ability to participate in hydrogen bonding, making it a versatile scaffold for developing bioactive molecules . This ring system is found in compounds investigated for a range of activities, including as inhibitors of specific cancer biological targets and as antibacterial agents . Concurrently, the 5-oxopyrrolidine-3-carboxamide (or 1-phenylpyrrolidine-2-one-3-carboxamide) core is a recognized structure in agrochemical and pharmaceutical research, with derivatives previously investigated for their utility in plant protection and beyond . The specific fusion of these two motifs in a single molecule creates a complex chemical entity with potential for multi-targeting activity. Research into analogous 1,2,4-oxadiazole-containing compounds has revealed mechanisms such as the inhibition of bacterial growth through the disruption of essential proteins and membrane depolarization , as well as antiproliferative effects in cancer cells via the inhibition of enzymes like tubulin, thymidylate synthase, and HDAC . This compound is intended for research applications only, providing a valuable tool for scientists exploring new therapeutic avenues in biochemistry, high-throughput screening, and mechanism-of-action studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-18-13-16(14-26(18)17-7-3-1-4-8-17)20(28)24-22(11-5-2-6-12-22)21-23-19(25-29-21)15-9-10-15/h1,3-4,7-8,15-16H,2,5-6,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQYVRIKLEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling of the pyrrolidine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The thiophene-substituted analog () exhibits a higher molecular weight (436.53) due to the sulfur-containing heterocycle, which may improve solubility but reduce membrane permeability compared to the cyclopropyl variant .

Variation in Amide Groups

Compound Name Amide Group Core Structure Source
This compound Pyrrolidine-3-carboxamide Cyclohexyl-pyrrolidine
N-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(3,4-diethoxyphenyl)acetamide 2-(3,4-Diethoxyphenyl)acetamide Cyclohexyl-acetamide

Key Observations :

  • Replacing the pyrrolidine-carboxamide with a 3,4-diethoxyphenyl-acetamide () introduces bulkier aromatic substituents, which may alter binding affinity or solubility profiles .

Variation in Core Scaffolds

Compound Name Core Structure Functional Implications Source
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Piperidine-oxadiazole Increased basicity due to piperidine nitrogen
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine Morpholine-oxadiazole Enhanced solubility via morpholine oxygen

Key Observations :

  • Piperidine and morpholine cores (–5) differ in electronic properties: morpholine’s oxygen atom may improve aqueous solubility, while piperidine’s nitrogen could participate in protonation-dependent interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Cyclopropyl and thiophene substituents on oxadiazole may confer distinct steric and electronic effects, influencing target engagement.
  • The pyrrolidine-carboxamide group in the target compound likely offers a balance between rigidity and hydrogen-bonding capacity compared to acetamide derivatives.

Biological Potential: While direct data is lacking, highlights that triazole-oxadiazole hybrids exhibit fungicidal and plant growth-regulating activities, suggesting analogous applications for the target compound .

Biological Activity

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure features a cyclopropyl moiety linked to a 1,2,4-oxadiazole ring, which is known for its pharmacological relevance. The molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.41 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.

Biological Activity

Mechanism of Action

Research indicates that compounds containing oxadiazole moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanism of action for this compound may involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease pathways.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have shown that similar oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine have demonstrated IC50 values in the low micromolar range against prostate and gastric cancer cells .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is crucial for conditions such as arthritis and other inflammatory diseases.
  • Analgesic Effects : Some derivatives have been reported to show analgesic activity comparable to standard pain relief medications like diclofenac sodium .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines using the MTT assay. Among these compounds, one derivative similar to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine showed an IC50 value of 0.021 µM against gastric cancer cells (NUGC), indicating potent anticancer activity .

Study 2: Anti-inflammatory Assessment

In another study focusing on anti-inflammatory properties, a series of oxadiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that certain compounds reduced COX activity significantly, suggesting potential use in treating inflammatory disorders .

Data Tables

Activity IC50 Value (µM) Cell Line/Target Reference
Anticancer Activity0.021Gastric Cancer (NUGC)
Anti-inflammatory-COX Enzyme Inhibition
Analgesic ActivityComparable to 10Diclofenac Sodium

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions. For example, analogous pyrrolidine-carboxamide derivatives are synthesized via:

  • Step 1 : Cyclocondensation of hydrazides with succinic anhydride in refluxing p-xylene (5–7 hours) to form the pyrrolidine core .
  • Step 2 : Functionalization of the oxadiazole ring using cyclopropane derivatives under alkylation or thiol-ene click chemistry conditions .
  • Key Optimization : Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs can optimize reaction time, temperature, and solvent ratios .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Quantify purity (>98% recommended for biological assays) .
  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole and cyclohexyl moieties (e.g., 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbonyl groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What solubility and stability profiles should researchers anticipate for this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. Cyclopropane-containing analogs often exhibit moderate hydrophobicity .
  • Stability : Conduct accelerated stability studies under varying conditions (e.g., 4°C, RT, -20°C) for 1–4 weeks. Monitor degradation via HPLC and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for oxadiazole functionalization .
  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the cyclohexyl and phenyl groups for steric complementarity .
  • MD Simulations : Assess conformational stability in aqueous environments (e.g., GROMACS for 100-ns simulations) .

Q. What strategies resolve contradictory data in SAR studies for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate results with structurally related compounds (e.g., substituting cyclopropane with methyl groups) to isolate electronic vs. steric effects .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in bioassay datasets .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, uniform enzyme batches) to minimize variability .

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Focus on oxidation of the oxadiazole ring and hydrolysis of the carboxamide .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track degradation intermediates via NMR .

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